

Biophysical Properties of NPD4456: A Technical Guide

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Compound of Interest

Compound Name:	NPD4456
CAS No.:	859668-98-7
Cat. No.:	B2384285

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Abstract

NPD4456, also identified as Vipirinin and Compound 3 in seminal research, is a coumarin-based small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) Viral Protein R (Vpr). This document provides a comprehensive overview of the known biophysical properties of **NPD4456**, detailing its mechanism of action, experimental protocols for its characterization, and its effects on HIV-1 Vpr-mediated cellular processes. **NPD4456** has been shown to competitively bind to Vpr, inhibiting its functions, particularly the induction of G2/M cell cycle arrest and the facilitation of viral infection in macrophages. The data and methodologies presented herein are compiled from publicly available scientific literature to serve as a technical resource for researchers in virology and drug discovery.

Core Biophysical and Pharmacological Data

The following table summarizes the key physicochemical and biological activity parameters of **NPD4456**.

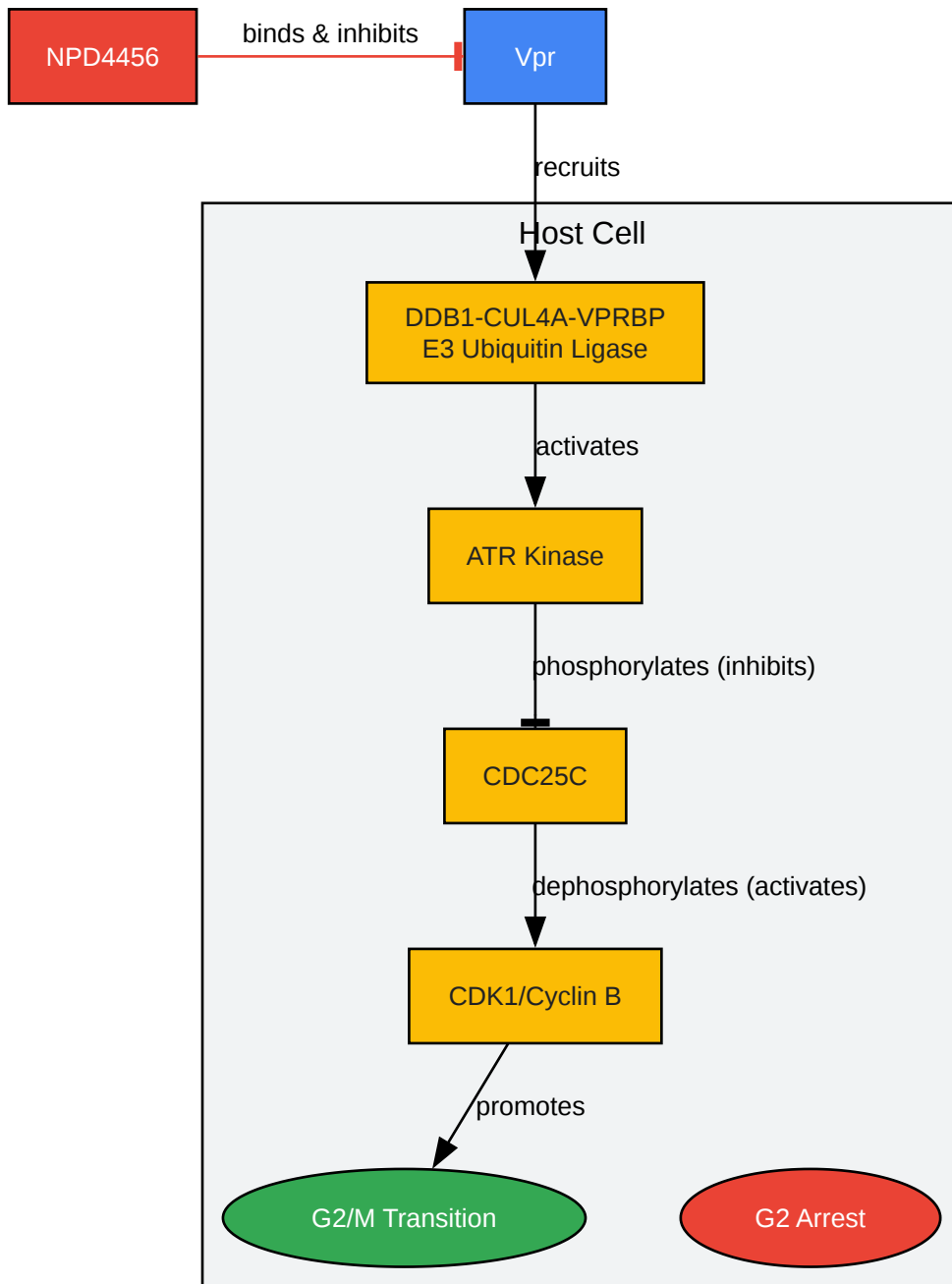
Property	Value	Reference
Chemical Name	3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate	[1]
Synonyms	Vipirinin, Compound 3	[2]
CAS Number	859668-98-7	[1]
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[1]
Molecular Weight	383.39 g/mol	[1]
Biological Target	HIV-1 Viral Protein R (Vpr)	[2]
Mechanism of Action	Competitive inhibitor of Vpr, binds to a hydrophobic region of the protein	[2][3]
Biological Activity	Inhibits Vpr-induced G2/M cell cycle arrest and Vpr-dependent viral infection of human macrophages.	[2]

Mechanism of Action: Inhibition of Vpr-Mediated G2/M Cell Cycle Arrest

HIV-1 Vpr is an accessory protein that plays a crucial role in the viral lifecycle, including the manipulation of the host cell cycle. Vpr induces arrest in the G2/M phase, which is thought to create a favorable environment for viral replication.[4][5][6] The mechanism of Vpr-induced G2 arrest is complex and involves the hijacking of the host's DNA damage response pathway.[4][7]

NPD4456 counteracts this viral strategy by directly binding to Vpr and inhibiting its function.[2] The proposed signaling pathway for Vpr-induced G2 arrest and the inhibitory action of **NPD4456** are depicted below.

HIV-1 Vpr-Induced G2/M Arrest and Inhibition by NPD4456



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Caption: HIV-1 Vpr-Induced G2/M Arrest Pathway and its inhibition by **NPD4456**.

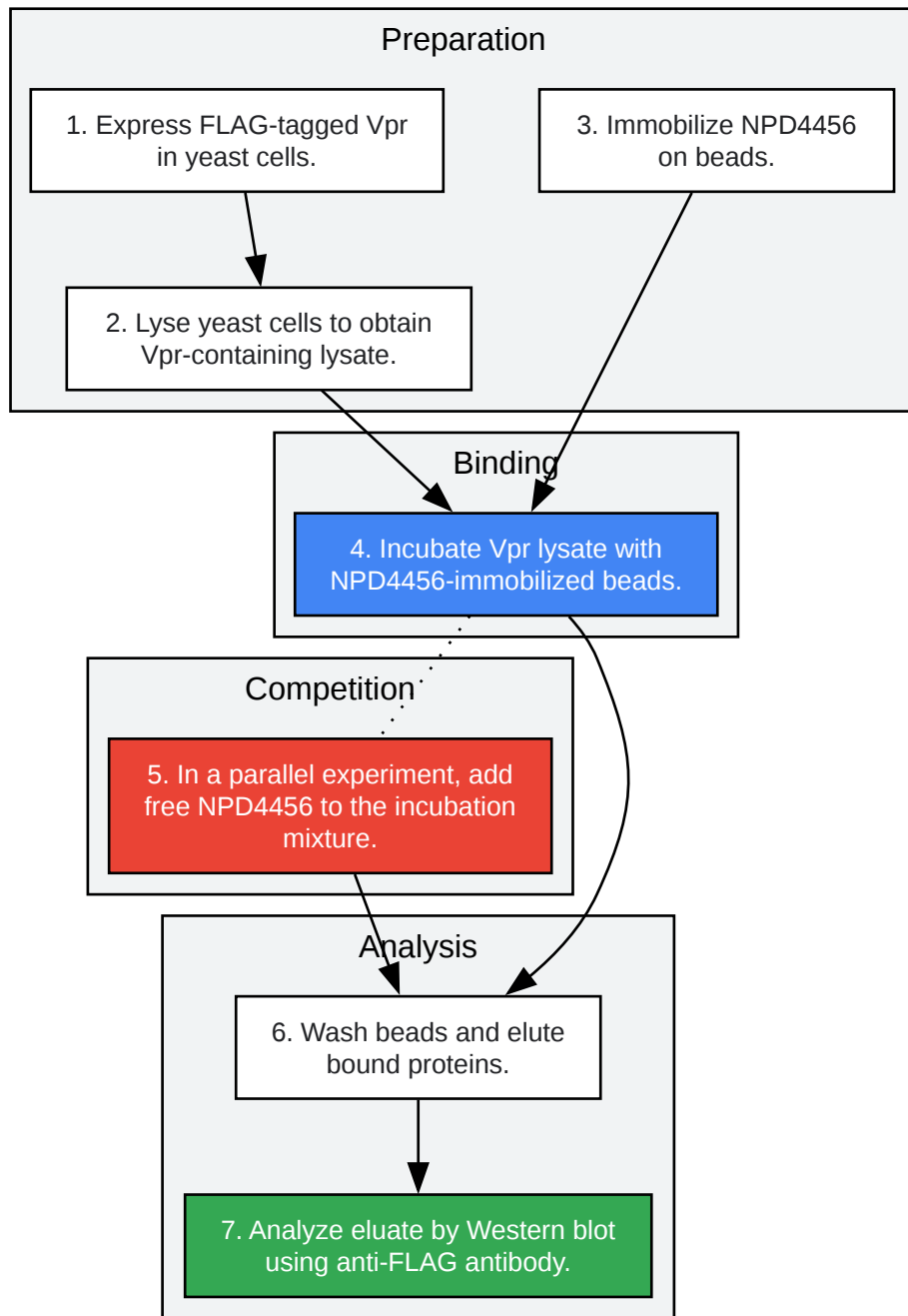
Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **NPD4456**, based on the procedures described in the scientific literature.[8]

Vpr Binding and Competition Assay

This assay is designed to demonstrate the direct binding of **NPD4456** to Vpr and to assess the competitive nature of this interaction.

Vpr Binding and Competition Assay Workflow



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Caption: Workflow for the Vpr binding and competition assay.

Protocol:

- Vpr Expression: Wild-type and mutant Vpr with an N-terminal FLAG tag are expressed in yeast cells (e.g., strain MLC30) under inducing conditions.
- Cell Lysis: Yeast cells are harvested and resuspended in an ice-cold lysis/binding buffer (e.g., 200 mM sorbitol, 50 mM potassium acetate, 20 mM HEPES pH 7.2, 2 mM EDTA, 0.05% Tween 20) with protease inhibitors. Cells are lysed by mechanical disruption with acid-washed glass beads.
- Bead Immobilization: **NPD4456** is chemically immobilized on beads.
- Binding Reaction: The Vpr-containing yeast lysate is incubated with the **NPD4456**-immobilized beads.
- Competition: For the competition assay, a molar excess of free **NPD4456** is added to the incubation mixture.
- Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are subsequently eluted.
- Analysis: The eluted proteins are analyzed by Western blotting using an anti-FLAG antibody to detect Vpr. A decrease in the Vpr band intensity in the presence of free **NPD4456** indicates competitive binding.

Inhibition of HIV-1 Infection in Human Macrophages

This assay evaluates the ability of **NPD4456** to inhibit Vpr-dependent HIV-1 infection in a biologically relevant cell type.

Protocol:

- Cell Culture: Human monocyte-derived macrophages (MDMs) are prepared and cultured.
- Virus Preparation: HIV-1 reporter viruses (e.g., encoding luciferase) with either wild-type Vpr or a truncated, non-functional Vpr are produced.

- Infection: MDMs are infected with the HIV-1 reporter viruses in the presence of varying concentrations of **NPD4456** or a vehicle control (DMSO).
- Incubation: The infected cells are incubated for a period of time (e.g., 6 days) to allow for viral replication and reporter gene expression.
- Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The relative infection efficiency is calculated by normalizing the luciferase activity in treated cells to that in untreated cells infected with the wild-type Vpr virus. A reduction in luciferase activity in the presence of **NPD4456** indicates inhibition of viral infection.

Summary and Future Directions

NPD4456 is a valuable tool compound for studying the biological functions of HIV-1 Vpr. Its ability to specifically inhibit Vpr-mediated activities provides a basis for the development of novel anti-retroviral therapeutics targeting this viral accessory protein. Further research is warranted to elucidate the precise binding site of **NPD4456** on Vpr through structural biology studies and to optimize its pharmacological properties for potential clinical development. The experimental protocols detailed in this guide provide a foundation for the continued investigation of **NPD4456** and other Vpr inhibitors.

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